molecular formula C23H22N4O3S B2698684 6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 330179-87-8

6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2698684
CAS No.: 330179-87-8
M. Wt: 434.51
InChI Key: JGKSTOBWRMXIKK-UHFFFAOYSA-N
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Description

The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide (hereafter referred to by its full IUPAC name) belongs to the 1,4-dihydropyridine (DHP) class, a scaffold known for diverse pharmacological activities. Its structure includes:

  • 2-Methyl group: Contributes to steric effects and metabolic stability.
  • 4-Phenyl ring: Influences planarity and hydrophobic interactions.
  • N-(2-Methoxyphenyl)carboxamide: May facilitate hydrogen bonding or π-stacking.

This structural complexity positions it as a candidate for therapeutic applications, though its pharmacological profile remains understudied.

Properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-20(22(29)27-17-10-6-7-11-18(17)30-2)21(15-8-4-3-5-9-15)16(12-24)23(26-14)31-13-19(25)28/h3-11,21,26H,13H2,1-2H3,(H2,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKSTOBWRMXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C23H21N4O3S
  • Molar Mass: 468.95584 g/mol
  • Structure: The compound features a dihydropyridine core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Aspergillus oryzae .

Microorganism Activity (Zone of Inhibition in mm)
E. coli12.75
S. aureus13.00
A. niger12.00
A. oryzae12.50

Antitumor Activity

Dihydropyridine derivatives have been explored for their antitumor properties. Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific compound may interact with cellular pathways that regulate growth and survival in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Calcium Channel Modulation: Dihydropyridines are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antitumor and antimicrobial effects.
  • Receptor Interaction: It may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses .

Case Studies and Research Findings

  • Antimicrobial Evaluation:
    A study conducted on synthesized thiazole derivatives showed that compounds with similar structures exhibited moderate to good antimicrobial activity due to the presence of specific functional groups . This suggests that our compound could share similar properties.
  • Antitumor Potential:
    In vitro studies on related dihydropyridine compounds demonstrated their ability to induce apoptosis in cancer cell lines, highlighting potential therapeutic applications in oncology .
  • Pharmacological Profiling:
    A comprehensive pharmacological profiling indicated that dihydropyridine derivatives could serve as potential leads for developing new therapeutic agents targeting cardiovascular diseases and cancer .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-((2-amino-2-oxoethyl)thio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide exhibit significant anticancer properties.

Mechanism of Action:

  • Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, effectively halting proliferation.
  • Apoptosis Induction: It has been demonstrated to trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Case Study:
A study evaluated the efficacy of this compound against breast cancer cell lines and found a notable reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Cardiovascular Applications

The compound has shown promise in cardiovascular research by acting as a calcium channel blocker.

Mechanism of Action:

  • Vasodilation: By inhibiting calcium influx into vascular smooth muscle cells, it promotes vasodilation and reduces blood pressure.

Clinical Relevance:
Clinical trials have indicated that derivatives of this compound can effectively manage hypertension and reduce the risk of cardiovascular events .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of this compound, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action:

  • Antioxidant Activity: The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress in neuronal cells.

Case Study:
In vitro studies on neuronal cultures exposed to oxidative stress showed that treatment with this compound significantly improved cell survival rates compared to untreated controls .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name 4-Position Substituent Evidence ID
Target compound Phenyl -
5-Cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide Thiophen-2-yl
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-Furyl
4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide 2-Chlorophenyl

Key Observations :

  • 2-Furyl () : The oxygen atom in furyl reduces hydrophobicity relative to phenyl, which could improve aqueous solubility but reduce membrane permeability.
  • 2-Chlorophenyl () : Chlorine introduces an electron-withdrawing effect, possibly increasing metabolic stability but raising toxicity risks.

Modifications in the 6-Thioethyl Side Chain

The thioethyl side chain at position 6 is critical for intermolecular interactions. Notable variations include:

Compound Name 6-Thioethyl Substituent Evidence ID
Target compound 2-Amino-2-oxoethyl -
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 2-(4-Bromophenyl)-2-oxoethyl
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxamide 2-[(3-Methoxyphenyl)amino]-2-oxoethyl

Key Observations :

Carboxamide Substituents

The N-(2-methoxyphenyl)carboxamide group is conserved in most analogs, but describes derivatives with alternative substituents (e.g., ethyl or methyl esters). These modifications reduce hydrogen-bonding capacity but may enhance metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: The 5-cyano group likely stabilizes the dihydropyridine ring, enhancing π-π interactions.
  • Thioether Linkage : The sulfur atom in the thioethyl chain may coordinate with metal ions in enzymatic active sites.
  • Aromatic Diversity : Thiophen-2-yl and furyl substituents offer tunable electronic profiles for target-specific optimization.

Q & A

How can the synthetic route for this compound be optimized to enhance yield and purity, particularly in the formation of the thioether linkage?

Methodological Answer:
Optimization should focus on reaction conditions for the thioether bond formation, a critical step in synthesizing this compound. Key strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
  • Catalysis: Introduce base catalysts (e.g., K₂CO₃) to deprotonate thiol groups, enhancing nucleophilicity for S-alkylation .
  • Temperature Control: Microwave-assisted synthesis (e.g., 80–100°C under inert atmosphere) can reduce side reactions and improve regioselectivity .
  • Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity crystals .
    Validate improvements using HPLC (≥95% purity) and mass spectrometry (HRMS for molecular ion confirmation) .

What advanced spectroscopic techniques resolve contradictions in structural characterization, such as ambiguous NMR signals?

Methodological Answer:
Ambiguities in NMR (e.g., overlapping dihydropyridine ring protons) can be resolved via:

  • 2D NMR (COSY, HSQC): Correlate proton-proton coupling and assign quaternary carbons, particularly for the 1,4-dihydropyridine core and cyano group .
  • Dynamic NMR (VT-NMR): Analyze temperature-dependent shifts to confirm restricted rotation in the thioether moiety .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., 1,4-dihydropyridine vs. pyridine) and confirm stereochemistry .
    For conflicting IR data (e.g., carbonyl vs. cyano stretches), compare computed (DFT) and experimental spectra .

How do substituents on the dihydropyridine ring influence pharmacological activity? Design a SAR study to assess this.

Methodological Answer:
A structure-activity relationship (SAR) study should systematically modify substituents and evaluate biological activity:

  • Variations: Synthesize analogs with substituent changes at positions 4 (phenyl), 5 (cyano), and 6 (thioether) .
  • Assays: Test in vitro activity (e.g., calcium channel blockade using patch-clamp assays) and compare IC₅₀ values .
  • Key Findings:
    • Electron-withdrawing groups (e.g., cyano at C5) enhance membrane permeability and target binding .
    • Bulky aryl groups at C4 reduce metabolic degradation but may decrease solubility .
      Use molecular docking to validate interactions with target proteins (e.g., L-type calcium channels) .

How can metabolic stability be evaluated in vitro, and how should discrepancies between microsomal assays and hepatocyte models be addressed?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with NADPH-fortified microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Hepatocyte Models: Use primary hepatocytes to assess phase II metabolism (e.g., glucuronidation) .
    Addressing Discrepancies:
    • Enzyme Kinetics: Compare Km and Vmax values between systems to identify rate-limiting steps.
    • CYP Inhibition: Test with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
    • Physiological Relevance: Prioritize hepatocyte data for in vivo extrapolation due to intact cellular machinery .

What strategies mitigate oxidative degradation of the 1,4-dihydropyridine core during storage and experimental use?

Methodological Answer:

  • Stabilization Methods:
    • Light Protection: Store in amber vials under nitrogen to prevent photooxidation .
    • Antioxidants: Add 0.1% BHT to solutions to inhibit radical-mediated degradation .
    • Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
  • Degradation Monitoring: Use accelerated stability studies (40°C/75% RH) and track degradation products via UPLC-PDA .

How to design a robust experimental workflow for detecting off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration to identify off-target hits .
  • Dose-Response Validation: Retest hits at 10-dose IC₅₀ to confirm selectivity .
  • Cellular Validation: Apply CRISPR knockouts of suspected off-target kinases and assess rescue of phenotypic effects .
    Report selectivity scores (e.g., Gini coefficient) to quantify target specificity .

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